L-692,585 is a synthetic, non-peptidyl growth hormone secretagogue (GHS) that acts as a potent agonist of the ghrelin receptor (GHS-R1a). [ [], [], [], [], [], [], [] ] This compound belongs to the benzolactam class of GH secretagogues and was developed based on the structure of earlier peptidyl GHSs like GHRP-6. [ [], [], [] ] L-692,585 exhibits high affinity for GHS-R1a and effectively stimulates the release of growth hormone (GH) both in vivo and in vitro. [ [], [], [], [], [] ] It has been instrumental in research exploring the ghrelin/GHS-R1a system and its role in various physiological processes, particularly GH secretion and its downstream effects.
L-692585 was developed by Merck & Co., Inc., and is part of a broader class of compounds known as growth hormone secretagogues. These agents are designed to mimic the action of ghrelin, a hormone that plays a crucial role in stimulating appetite and growth hormone release. The compound is characterized as a selective GHS-R agonist, which means it specifically activates the GHS-R without affecting other receptor types significantly.
The synthesis of L-692585 involves several key steps, utilizing readily available starting materials. A notable method described in the literature includes:
L-692585 has a complex molecular structure that can be analyzed through various spectroscopic techniques:
The precise three-dimensional arrangement of atoms in L-692585 can be further elucidated using computational modeling techniques such as molecular dynamics simulations.
L-692585 participates in several chemical reactions primarily related to its interaction with biological systems:
These reactions highlight L-692585's role not only as a pharmacological agent but also as a tool for studying receptor dynamics and hormonal regulation.
The mechanism by which L-692585 exerts its effects involves several key processes:
Studies have shown that infusion of L-692585 in animal models leads to significant changes in mRNA levels for GHS-R, indicating feedback mechanisms at play where prolonged exposure may downregulate receptor expression .
L-692585 possesses distinct physical and chemical properties that are critical for its function:
Understanding these properties is essential for optimizing formulations and therapeutic applications.
L-692585 has several potential applications in scientific research and medicine:
The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) predominantly expressed in the pituitary, hypothalamus, ventral tegmental area (VTA), and peripheral tissues like the liver and skeletal muscle [8]. Its endogenous ligand, ghrelin, regulates growth hormone (GH) release through direct actions on pituitary somatotropes. Ghrelin binding triggers intracellular calcium transients via Gαq/11 signaling, leading to vesicular GH exocytosis [3] [8]. Beyond GH secretion, GHS-R1a modulates energy homeostasis by stimulating orexigenic neuropeptides (e.g., NPY) in the arcuate nucleus and enhancing dopaminergic reward pathways in the VTA. This dual role links hunger signaling with motivated feeding behavior [8] [9].
Constitutively active GHS-R1a maintains basal GH pulsatility and metabolic tone. Genetic variants of GHS-R1a correlate with disorders like short stature and obesity, underscoring its physiological significance [8]. The receptor forms heterodimers with dopamine D2, melanocortin-3, and serotonin 2C receptors, enabling crosstalk between GH release, appetite, and reward pathways [8] [11].
Table 1: Key Signaling Pathways of GHS-R1a Activation
Tissue | Primary Signaling Cascade | Functional Outcome |
---|---|---|
Pituitary somatotropes | Gαq/11 → PLCβ → IP3 → Ca2+ mobilization | GH secretion [3] |
Hypothalamic arcuate nucleus | AMPK activation → NPY/AgRP release | Appetite stimulation [8] |
Ventral tegmental area | Gβγ → Dopamine D1R heterodimerization | Enhanced dopamine reward signaling [8] |
Liver nuclei | PP2A activation → C/EBPα dephosphorylation | Gluconeogenesis regulation |
Early peptidyl GHSs (e.g., GHRP-6) faced limitations: rapid proteolytic degradation, poor oral bioavailability, and short half-lives [10]. This spurred development of non-peptidyl analogs resistant to enzymatic breakdown. Merck & Co. pioneered this effort, screening benzolactam derivatives for GHS-R1a specificity [4]. L-692,429 emerged as the first potent non-peptidyl GHS, acting as a structural template for L-692,585 [9]. The latter, a 3-aminopropylamine-substituted benzolactam, exhibits 5–30-fold higher potency than L-692,429 due to optimized stereochemistry and enhanced receptor-binding kinetics [9] [10].
Key structural innovations:
L-692,585’s Ki of 0.8 nM for GHS-R1a surpasses ghrelin (Ki = 1–3 nM) and GHRP-6, enabling precise experimental control over GH secretion [1] [2].
Table 2: Progression from Peptidyl to Non-Peptidyl GHSs
Compound | Class | Key Features | Limitations |
---|---|---|---|
GHRP-6 | Peptidyl | Hexapeptide; first synthetic GHS | Short half-life; protease sensitivity [10] |
L-692,429 | Benzolactam | First non-peptidyl GHS; oral activity | Moderate potency (EC50 ~100 nM) [9] |
L-692,585 | Benzolactam derivative | Ki = 0.8 nM; 5–30× potency of L-692,429 | Research use only [1] [5] |
MK-0677 | Spiroindoline | Orally active; clinical applications | N/A (outside scope) |
Discovered in the early 1990s, L-692,585 (chemical name: 3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide) was synthesized via a multi-step route starting from 4-hydroxy-6-methyl-2-pyrone [4]. Its CAS registry (145455-35-2) and molecular formula (C32H37N7O3) confirm a non-peptidic structure with MW 567.69 g/mol [5] [10].
Mechanistic Insights from L-692,585 Studies:
Research Applications:
Table 3: Binding Affinity and Functional Activity of L-692,585
Parameter | Value | Experimental System | Citation |
---|---|---|---|
GHS-R1a Ki | 0.8 nM | Competitive binding assays | [1] [2] |
EC50 for GH release | 0.01–10 µM | Porcine somatotropes | [3] |
Plasma GH increase (in vivo) | 21-fold (0.1 mg/kg IV) | Beagle model | [1] |
Half-life (in vitro) | Stable in DMSO >6 months | Solubility studies | [1] [4] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: